molecular formula C13H16BrClN2O B5389926 N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide

Cat. No.: B5389926
M. Wt: 331.63 g/mol
InChI Key: RDJKHPVGIAOGJF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its distinct chemical behavior.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O/c1-9-4-2-3-7-17(9)13(18)16-12-6-5-10(14)8-11(12)15/h5-6,8-9H,2-4,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKHPVGIAOGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide typically involves the reaction of 4-bromo-2-chloroaniline with 2-methylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms on the phenyl ring allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromo-2-chlorophenyl)picrylamine

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-methylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of bromine and chlorine atoms on the phenyl ring and the presence of a piperidine moiety

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